molecular formula C17H13FN2OS B7446096 N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide

N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide

Cat. No.: B7446096
M. Wt: 312.4 g/mol
InChI Key: MEHATIWICGRPGU-UHFFFAOYSA-N
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Description

N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-3-16(21)19-13-6-4-11(8-10(13)2)17-20-14-9-12(18)5-7-15(14)22-17/h3-9H,1H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHATIWICGRPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.

    Coupling Reaction: The resulting benzothiazole derivative is then coupled with 2-methylphenylprop-2-enamide using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial materials.

    Levalbuterol Related Compound D: A compound related to levalbuterol, used in pharmaceutical applications.

Uniqueness

N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide is unique due to its specific structural features, such as the fluorinated benzothiazole ring and the prop-2-enamide moiety

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